molecular formula C14H12Cl2N2O2 B13000488 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide

3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B13000488
M. Wt: 311.2 g/mol
InChI Key: RPQLFQKYOAPWMN-UHFFFAOYSA-N
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Description

3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C21H16Cl2N2O2 and a molecular weight of 399.28 g/mol . This compound is known for its unique structure, which includes a benzohydrazide core substituted with chloro and chlorobenzyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Scientific Research Applications

3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

3-chloro-4-[(4-chlorophenyl)methoxy]benzohydrazide

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-4-1-9(2-5-11)8-20-13-6-3-10(7-12(13)16)14(19)18-17/h1-7H,8,17H2,(H,18,19)

InChI Key

RPQLFQKYOAPWMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)NN)Cl)Cl

Origin of Product

United States

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